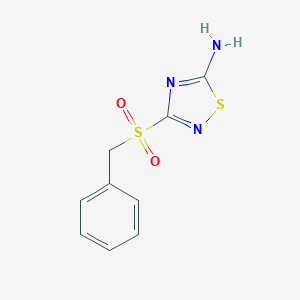

3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine” contains several functional groups including a benzylsulfonyl group, a thiadiazole ring, and an amine group . The benzylsulfonyl group is a sulfonyl group bonded with a benzyl group, which is an important functional group in organosulfur chemistry . The thiadiazole ring is a heterocyclic compound containing both sulfur and nitrogen atoms. The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzylsulfonyl group would likely contribute significant steric bulk, which could influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group is nucleophilic and could participate in various reactions . The sulfonyl group could also be involved in reactions, particularly if conditions for its activation are met .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the sulfonyl and amine groups could impact its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

- A general method has been developed for the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, showcasing the utility of 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine in creating various pharmacologically relevant compounds. The key intermediate, 5-(benzylsulfanyl)-3-phenyl-1,2,4-thiadiazole, is transformed to the desired derivatives via oxidation and substitution reactions, indicating its versatility in medicinal chemistry applications (Park et al., 2009).

- The study of 2N(R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides expands the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems. These compounds demonstrate significant antimicrobial and antifungal activities, highlighting the importance of the thiadiazole core in developing biologically active substances (Sych et al., 2019).

Material Sciences and Engineering

- The crystalline structure of compounds containing the 1,3,4-thiadiazole moiety has been determined, revealing the significance of intra- and intermolecular interactions. The study of thermal behaviors provides insights into the stability and potential applications of these compounds in materials science (Shen et al., 2005).

- A novel thermally stable and semiconducting polyheterocycle, poly(1,3,4-thiadiazole amine), has been synthesized, indicating the potential use of thiadiazole derivatives in creating high-performance polymers for electronic applications (Saegusa et al., 1994).

Photodynamic Therapy and Cancer Treatment

- The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a thiadiazole core show promising properties for photodynamic therapy applications. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds highlight their potential in cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antiviral Research

- Compounds synthesized from 1,3,4-thiadiazole derivatives have exhibited strong antimicrobial activities. The study of Schiff bases derived from these compounds and their biological activities underscores the role of thiadiazole derivatives in developing new antimicrobial agents (Gür et al., 2020).

- Novel 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives show anti-tobacco mosaic virus activity, indicating the potential of thiadiazole derivatives in antiviral research (Chen et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-benzylsulfonyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-8-11-9(12-15-8)16(13,14)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNVZCOWPJTFMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-N-(4-chlorophenyl)-8-phenyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B494859.png)

![6-amino-N-(4-methoxyphenyl)-8-phenyl-4,11-dithia-2-azatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B494861.png)

![ethyl 3-amino-4-phenyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate](/img/structure/B494862.png)

![N-[6-methyl-3-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]-N'-phenylurea](/img/structure/B494863.png)

![2-(Benzylsulfanyl)-6-methyl-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494864.png)

![6-methyl-2-[(2-oxopropyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494866.png)

![2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B494867.png)

![N-(4-acetylphenyl)-2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B494868.png)

![2-[(3-Cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B494869.png)

![(3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(phenyl)methanone](/img/structure/B494871.png)

![2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B494874.png)

![15-Chloro-6-methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene](/img/structure/B494875.png)

![(3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B494876.png)

![6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),13-pentaene-15-thione](/img/structure/B494879.png)